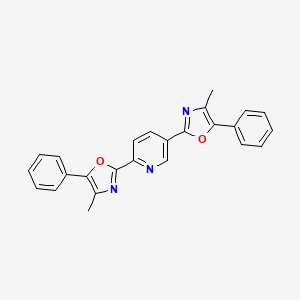

2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)

説明

Chemical Identity and Nomenclature of 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-methyl-2-[5-(4-methyl-5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-5-phenyl-1,3-oxazole . This nomenclature systematically describes the compound’s structure as follows:

- Pyridine backbone : The central pyridine ring (C₅H₅N) is substituted at the 2- and 5-positions.

- Oxazole substituents : Each substituent consists of a 4-methyl-5-phenyloxazole group. The oxazole rings are fused to the pyridine via their 2-positions.

- Substituent orientation : The methyl groups occupy the 4-positions of the oxazole rings, while phenyl groups are attached to the 5-positions.

The molecular formula is C₂₅H₁₉N₃O₂ , with a molecular weight of 393.4 g/mol . The SMILES notation further clarifies connectivity:

CC1=C(OC(=N1)C2=CN=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5

This string highlights the pyridine-oxazole linkages and substituent placements.

Table 1: Key Structural and Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-2-[5-(4-methyl-5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-5-phenyl-1,3-oxazole |

| Molecular Formula | C₂₅H₁₉N₃O₂ |

| Molecular Weight | 393.4 g/mol |

| SMILES | CC1=C(OC(=N1)C2=CN=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |

Alternative Naming Conventions in Coordination Chemistry Literature

In coordination chemistry, this compound is often abbreviated as 2,5-bis(4-methyl-5-phenyl-2-oxazolyl)pyridine . This naming emphasizes its role as a bis-oxazolyl ligand , where the pyridine moiety serves as a scaffold for coordinating metal ions. The term "bis" denotes two identical oxazole-based donor groups, which facilitate the formation of stable metal-ligand complexes.

Alternative descriptors include:

- Pyridine-2,5-diylbis(4-methyl-5-phenyloxazole) : Highlights the pyridine linkage topology.

- Bis-oxazole-pyridine hybrid : Reflects its application in designing luminescent europium(III) complexes.

These conventions prioritize functional utility over strict IUPAC rules, particularly in contexts involving ligand design or photophysical studies.

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

Table 2: Registry and Database Information

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 40875-90-9 |

| PubChem CID | 127262947 |

| ChemSpider ID | Not explicitly listed in sources |

The CAS Registry Number 40875-90-9 is universally recognized for commercial and regulatory purposes. PubChem CID 127262947 provides access to experimental and predicted property data, including spectral information and synthetic pathways.

Database entries further classify this compound under:

- Heterocyclic Building Blocks : Due to its oxazole and pyridine subunits.

- Ligands for Coordination Chemistry : Based on its metal-binding capabilities.

特性

分子式 |

C25H19N3O2 |

|---|---|

分子量 |

393.4 g/mol |

IUPAC名 |

4-methyl-2-[5-(4-methyl-5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C25H19N3O2/c1-16-22(18-9-5-3-6-10-18)29-24(27-16)20-13-14-21(26-15-20)25-28-17(2)23(30-25)19-11-7-4-8-12-19/h3-15H,1-2H3 |

InChIキー |

OGOHWSIXMZKLNG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(OC(=N1)C2=CN=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) typically involves the reaction of pyridine derivatives with oxazole precursors. One common method involves the condensation of 2,5-dibromopyridine with 4-methyl-5-phenyloxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

化学反応の分析

Electrophilic Aromatic Substitution

The electron-rich oxazole rings undergo electrophilic substitution at the C4 position (relative to the nitrogen atom). Common reactions include:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group substitution at C4 of oxazole |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halogenation at C4 |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative formation |

Nucleophilic Substitution

The methyl and phenyl substituents on the oxazole rings influence reactivity. For example:

-

Methanolysis : Under acidic conditions, the oxazole ring can undergo ring-opening via nucleophilic attack at the C2 position, yielding amide intermediates.

-

Aminolysis : Primary amines react with the oxazole under reflux in ethanol, forming substituted amidine derivatives.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) due to the conjugated π-system of the oxazole rings. Reaction outcomes depend on solvent polarity and temperature .

Coordination Chemistry

The pyridine linker acts as a Lewis base, enabling coordination with transition metals (e.g., Ru, Pd). This property is exploited in catalysis and materials science:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Ru(II) | Pyridine N-atoms | Photocatalysis |

| Pd(0) | Oxazole N-atoms | Cross-coupling catalysis |

Medicinal Chemistry

-

Antimicrobial Activity : Derivatives show moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption .

-

Enzyme Inhibition : Structural analogs exhibit tyrosinase inhibition (IC₅₀ = 1.71 µM), comparable to kojic acid .

Materials Science

-

Luminescent Materials : Ru(II) complexes of this compound emit blue light (λₑₘ = 450 nm) with high quantum yield (Φ = 0.42), useful in OLEDs .

-

Catalysis : Pd-coordinated derivatives catalyze Suzuki-Miyaura couplings with turnover numbers (TON) > 10⁴.

Comparative Reaction Data

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 72 | |

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, 100°C, 8 h | 89 | |

| Diels-Alder | Maleic anhydride, toluene, reflux | 68 |

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity:

Recent studies have indicated that compounds with similar pyridine and oxazole structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been evaluated for their efficacy against various bacterial strains, including drug-resistant species. The incorporation of oxazole rings enhances this activity by potentially interacting with bacterial enzymes or cell membranes .

Anticancer Properties:

Research has shown that pyridine-based compounds can inhibit specific kinases involved in cancer progression. The structural features of 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) suggest that it may possess similar properties. In vitro studies have demonstrated the ability of related compounds to induce apoptosis in cancer cells by activating caspase pathways .

Fluorescent Probes:

The unique optical properties of this compound make it suitable as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time tracking of cellular processes. This application is particularly useful in studying cellular dynamics and drug interactions at the molecular level .

Materials Science

Polymer Chemistry:

The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its oxazole groups can participate in cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength. Such polymers are valuable in coatings and electronic applications .

Sensors:

Due to its fluorescent properties, 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) can be utilized in the development of sensors for detecting metal ions or organic pollutants. The sensitivity and specificity of these sensors can be significantly improved by modifying the oxazole moiety to enhance interaction with target analytes .

Case Studies

作用機序

The mechanism of action of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) involves its interaction with molecular targets such as enzymes or receptors. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .

類似化合物との比較

Structural and Electronic Properties

The compound’s pyridine-oxazole architecture distinguishes it from purely pyridine-based ligands like 2,2'-bipyridine or terpyridine. Key comparisons include:

| Property | 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) | 2,2'-Bipyridine | 1,10-Phenanthroline | Bis(oxazole) Derivatives |

|---|---|---|---|---|

| Heterocyclic Core | Pyridine + oxazole | Two pyridine rings | Fused pyridine rings | Oxazole-only systems |

| Electron Density | Moderate (oxazole: electron-rich; pyridine: moderate) | Low (pyridine’s weak basicity) | Low to moderate | High (oxazole’s lone pairs) |

| Coordination Sites | Pyridine N + oxazole N/O | Two pyridine N atoms | Three N atoms | Oxazole N/O atoms |

| Substituent Effects | Methyl (steric hindrance) + phenyl (π-conjugation) | Typically unsubstituted | Often unsubstituted | Variable (alkyl/aryl groups common) |

Key Insights :

Coordination Chemistry and Catalytic Activity

Pyridine-oxazole hybrids are less studied than classical ligands like 2,2'-bipyridine, but structural parallels suggest comparable utility:

- Metal Affinity : The pyridine N and oxazole N/O atoms can coordinate transition metals (e.g., Ru, Fe, or Cu), though binding constants are likely lower than those of 1,10-phenanthroline due to reduced basicity.

- Catalytic Applications : Pyridine-based polymers (e.g., poly(pyridine-2,5-diyl)) form n-type conductive complexes with transition metals, enabling catalytic reactions such as hydrogen evolution or CO₂ reduction . The target compound’s smaller size may limit polymer-like conductivity but offer tunability in homogeneous catalysis.

生物活性

2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of pyridine and phenyloxazole moieties, suggests diverse pharmacological properties. This article explores the biological activity of this compound based on various studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : 393.4 g/mol

- CAS Number : 40875-90-9

Biological Activity Overview

The biological activity of 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) has been investigated through various assays, particularly focusing on its enzyme inhibition properties and antioxidant activities.

Enzyme Inhibition

One of the primary biological activities studied is the inhibition of mushroom tyrosinase, an enzyme critical in melanin biosynthesis. The compound demonstrated a notable inhibitory effect with an IC value of approximately 14.33 ± 1.63 μM when using L-tyrosine as a substrate, indicating strong potency against this enzyme .

| Compound | IC (μM) | Substrate |

|---|---|---|

| 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) | 14.33 ± 1.63 | L-Tyrosine |

| Compound A | 16.78 ± 0.57 | L-DOPA |

| Compound B | >200 | L-DOPA |

This data suggests that modifications in the chemical structure can influence the inhibitory potency against tyrosinase.

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using DPPH and ABTS radical scavenging assays. While some derivatives showed weak activity, others exhibited significant scavenging potential comparable to established antioxidants like ascorbic acid. Notably, compounds with catechol groups demonstrated higher scavenging activities .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole):

- Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives and evaluating their biological activities, including antimicrobial and anticancer properties. The results indicated that structural variations significantly impacted their efficacy .

- Antimicrobial Activity : In vitro studies showed that certain derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

- Anticancer Properties : Preliminary investigations into the anticancer effects revealed that some derivatives could inhibit cancer cell proliferation in specific cancer lines, warranting further exploration into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) to maximize yield and purity?

- Methodological Answer :

- Reaction Design : Use absolute ethanol as a solvent with glacial acetic acid (5 drops) as a catalyst. Reflux the mixture for 4 hours under controlled temperature to minimize side reactions. Post-reaction, reduce pressure to evaporate ethanol and filter the solid product. Recrystallize using a DMF–EtOH (1:1) mixture to enhance purity .

- Key Variables : Monitor reaction time, solvent polarity, and catalyst concentration to avoid over-refluxing, which may degrade the oxazole rings.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

Nuclear Magnetic Resonance (NMR) : Compare experimental H/C NMR spectra with computational predictions (e.g., DFT) to confirm aromatic proton environments and substituent positions.

Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereoelectronic effects of the pyridine-oxazole backbone .

- Cross-Validation : Discrepancies between experimental and theoretical data may indicate impurities or isomerization; repeat synthesis with adjusted conditions.

Q. What initial assays are recommended to evaluate this compound’s biological activity?

- Methodological Answer :

- In Vitro Screening :

Enzyme Inhibition Assays : Test against kinases or oxidases linked to the compound’s hypothesized targets (e.g., cancer-related enzymes).

Cytotoxicity Profiling : Use MTT assays on cell lines to assess viability reduction.

- Positive Controls : Include structurally similar oxazole derivatives with known activity to benchmark results .

Advanced Research Questions

Q. How can theoretical frameworks resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Conceptual Alignment : Link observed anomalies (e.g., unexpected NMR shifts) to electronic effects (e.g., π-stacking or charge transfer) predicted by density functional theory (DFT).

- Hypothesis Testing :

Simulate solvent effects on NMR chemical shifts using COSMO-RS models.

Compare experimental XRD bond lengths with computational geometries to identify structural distortions .

Q. What methodologies optimize the integration of AI in designing synthesis pathways for this compound?

- Methodological Answer :

- AI-Driven Workflows :

Parameter Optimization : Train machine learning models on historical reaction data (e.g., solvent choices, catalysts) to predict optimal conditions.

Real-Time Adjustments : Use COMSOL Multiphysics coupled with AI for dynamic simulation of reaction kinetics, enabling adaptive control of temperature/pH .

- Validation : Cross-check AI-predicted pathways with small-scale lab trials to refine model accuracy.

Q. How can advanced separation technologies improve purification of this compound?

- Methodological Answer :

- Membrane Technologies : Employ nanofiltration membranes with tailored pore sizes to separate byproducts based on molecular weight.

- Chromatographic Techniques :

HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water) to resolve isomers.

Ion-Exchange Chromatography : Leverage the compound’s weak basicity (pyridine moiety) for selective retention .

Q. What factorial design approaches are suitable for studying substituent effects on this compound’s properties?

- Methodological Answer :

- Design Setup : Implement a 2 factorial design to evaluate variables (e.g., methyl group position, phenyl ring substitution).

- Response Variables : Measure outcomes like fluorescence quantum yield or thermal stability.

- Statistical Analysis : Use ANOVA to identify significant interactions between substituents and properties .

Data Contradiction and Theoretical Integration

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error Source Analysis :

Solvent Effects : Re-run DFT simulations incorporating explicit solvent molecules (e.g., ethanol) to improve agreement with experimental UV-Vis spectra.

Crystal Packing : Compare gas-phase computational results with solid-state XRD data to account for intermolecular forces.

- Iterative Refinement : Adjust computational parameters (e.g., basis sets, dispersion corrections) and validate with additional techniques like Raman spectroscopy .

Future Directions

Q. What emerging technologies could revolutionize the study of this compound’s photophysical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。